An In-Depth Technical Guide to 2,2-Diethoxypropanenitrile (CAS: 56011-12-2)
An In-Depth Technical Guide to 2,2-Diethoxypropanenitrile (CAS: 56011-12-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-diethoxypropanenitrile (CAS: 56011-12-2), a versatile chemical intermediate. While primarily recognized for its role as a key precursor in the synthesis of the important flavor compound 2-acetyl-2-thiazoline, its unique structural features—a nitrile group and a geminal diethoxy acetal—suggest broader synthetic potential. This document delves into its chemical properties, provides a detailed, mechanistically grounded synthesis protocol, discusses its reactivity, outlines its principal applications, and offers comprehensive safety and handling guidelines.
Introduction and Physicochemical Properties
2,2-Diethoxypropanenitrile, also known as 2,2-diethoxypropionitrile, is an organic compound featuring a propanenitrile backbone with two ethoxy groups attached to the α-carbon.[1] This structure confers a unique combination of reactivity, making it a valuable synthon in organic chemistry. It is typically a colorless to pale yellow liquid with moderate volatility and is soluble in many common organic solvents.[1]
Table 1: Physicochemical Properties of 2,2-Diethoxypropanenitrile
| Property | Value | Source |
| CAS Number | 56011-12-2 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 60 °C at 20 mmHg | [2] |
| Density | 0.918 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.398 | [2] |
| SMILES | CCOC(C)(C#N)OCC | [2] |
| InChI Key | QPFCLGADWIWYFW-UHFFFAOYSA-N | [2] |
Synthesis of 2,2-Diethoxypropanenitrile
The synthesis of 2,2-diethoxypropanenitrile is most effectively achieved through the reaction of triethyl orthoacetate with hydrogen cyanide.[2] This reaction is analogous to the well-established Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether, which can be further converted to an orthoester.[3][4] In this case, the reaction proceeds via the acid-catalyzed elimination of ethanol from the orthoester to generate a highly reactive ketene acetal intermediate, which then undergoes nucleophilic attack by the cyanide ion.
Mechanistic Rationale
The causality behind this synthetic approach lies in the inherent reactivity of the orthoester functionality. In the presence of an acid catalyst, one of the ethoxy groups of triethyl orthoacetate is protonated, turning it into a good leaving group (ethanol). Subsequent elimination of ethanol generates a stabilized carbocation, which readily rearranges to form ketene diethyl acetal. This ketene acetal is an electron-rich olefin, making its β-carbon highly susceptible to nucleophilic attack. Hydrogen cyanide, or more specifically the cyanide anion in equilibrium, then acts as the nucleophile, attacking the β-carbon of the ketene acetal. The resulting enolate intermediate is then protonated to yield the final product, 2,2-diethoxypropanenitrile.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: The following protocol is a well-founded, hypothetical procedure based on established chemical principles, including the Pinner reaction and related preparations. It should be performed with extreme caution by trained personnel in a well-ventilated fume hood due to the high toxicity of hydrogen cyanide.
Materials:
-
Triethyl orthoacetate
-
Hydrogen cyanide (or an in-situ generation method, e.g., KCN/acid)
-
Anhydrous diethyl ether
-
Anhydrous acid catalyst (e.g., dry HCl gas or a Lewis acid such as ZnCl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a low-temperature thermometer is assembled. The system is purged with dry nitrogen.
-
Charging the Reactor: Triethyl orthoacetate (1.0 eq) is dissolved in anhydrous diethyl ether under a nitrogen atmosphere. The solution is cooled to 0 °C using an ice bath. A catalytic amount of anhydrous acid catalyst is added.
-
Addition of Hydrogen Cyanide: (EXTREME CAUTION: HIGHLY TOXIC) A solution of hydrogen cyanide (1.0-1.2 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to 0 °C and slowly quenched by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 2,2-diethoxypropanenitrile as a colorless liquid.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for 2,2-Diethoxypropanenitrile
| Spectroscopy | Predicted Chemical Shifts / Bands | Assignment |
| ¹H NMR | δ 3.5-3.7 (q, 4H) | -O-CH₂ -CH₃ |
| δ 1.6-1.8 (s, 3H) | α-CH₃ | |
| δ 1.2-1.4 (t, 6H) | -O-CH₂-CH₃ | |
| ¹³C NMR | δ 118-122 | -C N |
| δ 95-100 | C (OEt)₂ | |
| δ 58-62 | -O-CH₂ -CH₃ | |
| δ 20-25 | α-CH₃ | |
| δ 14-16 | -O-CH₂-CH₃ | |
| IR (cm⁻¹) | 2240-2260 (weak to medium) | C≡N stretch |
| 1050-1150 (strong) | C-O stretch (acetal) | |
| 2850-3000 (medium to strong) | C-H stretch (aliphatic) |
Reactivity and Applications
The synthetic utility of 2,2-diethoxypropanenitrile stems from the reactivity of its two key functional groups: the nitrile and the acetal.
Reactivity
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Hydrolysis of the Acetal: The acetal group serves as a protected form of a ketone. Under acidic aqueous conditions, it can be hydrolyzed to reveal an α-ketonitrile, a valuable synthetic intermediate.
-
Reactions of the Nitrile Group: The nitrile group can undergo a variety of transformations, including:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition of Organometallics: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
-
Primary Application: Synthesis of 2-Acetyl-2-thiazoline
The most prominent application of 2,2-diethoxypropanenitrile is in flavor chemistry as a precursor to 2-acetyl-2-thiazoline, a key compound responsible for the desirable roasted, popcorn-like aroma in many cooked foods, including beef and rice.[2][5]
The synthesis involves a two-step process:
-
Condensation with Cysteamine: 2,2-Diethoxypropanenitrile is reacted with cysteamine (2-aminoethanethiol). The amino group of cysteamine attacks the nitrile carbon, initiating a cyclization reaction to form a thiazoline intermediate.
-
Hydrolysis: The acetal group of the thiazoline intermediate is then hydrolyzed under mild acidic conditions to unmask the ketone, yielding the final product, 2-acetyl-2-thiazoline.
Safety and Handling
2,2-Diethoxypropanenitrile is a hazardous chemical and must be handled with appropriate safety precautions by trained personnel.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| 🔥 ! | Warning | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
(Source:[2])
Handling Precautions
-
Engineering Controls: Work in a well-ventilated chemical fume hood to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
-
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Ground and bond containers when transferring material.[2]
Toxicology
While specific toxicological data for 2,2-diethoxypropanenitrile is limited, its structure suggests potential hazards associated with both nitriles and compounds that can release cyanide. Many organic nitriles can be metabolized in the body to release cyanide, which is highly toxic.[6] Although most nitriles are not as acutely toxic as inorganic cyanide salts, they should still be treated as poisonous.[7] Exposure can occur through inhalation, ingestion, and skin absorption.[8]
Conclusion
2,2-Diethoxypropanenitrile is a valuable, albeit specialized, chemical intermediate. Its primary importance lies in its role as a stable, manageable precursor for the synthesis of the potent aroma compound 2-acetyl-2-thiazoline. The synthetic chemistry of this molecule is governed by the interplay of its acetal and nitrile functionalities, offering opportunities for controlled transformations. Researchers and professionals working with this compound must adhere to strict safety protocols due to its flammability, irritant properties, and the potential toxicological risks associated with nitriles. Further exploration of its reactivity could unveil new applications in the synthesis of other heterocyclic compounds and complex organic molecules.
References
Sources
- 1. nj.gov [nj.gov]
- 2. 2,2-Diethoxypropionitrile 98 56011-12-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Ortho ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile - Wikipedia [en.wikipedia.org]
- 8. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
